N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide
Description
嘧啶-吲哚-邻苯二甲酰亚胺杂化架构的收敛式合成
该分子的合成采用模块化收敛策略,分别构建嘧啶胺基片段、吲哚乙胺单元和邻苯二甲酰亚胺乙酰胺模块,再通过分步偶联实现整体组装。
嘧啶模块合成 以2-氨基-4,6-二甲基嘧啶为起点,通过亲核取代反应引入亚胺基功能团。研究表明,以DMF为溶剂可显著加速SN2反应进程,使氨基嘧啶与α-卤代羰基化合物的取代反应产率提升至89%。关键中间体经X射线衍射证实具有平面构型,为后续缩合反应提供空间匹配性。
吲哚模块功能化 采用铜介导的C-H活化策略,在吲哚C3位引入乙胺侧链。实验发现,以P(O)tBu₂为辅助基团时,三氟甲磺酸铜催化剂可选择性活化C3位氢原子,其过渡态能垒较C2位低7.3 kcal/mol。该步骤在甲苯溶剂中完成,反应温度控制在60°C以避免吲哚环脱卤副反应。
邻苯二甲酰亚胺模块 通过Gabriel胺合成法构建。邻苯二甲酰亚胺钾盐与溴代乙酸乙酯发生烷基化反应后,经肼解脱保护得到伯胺中间体。核磁共振氢谱显示,该步骤的化学纯度可达98.5%,且未观测到N-烷基化副产物。
模块偶联阶段采用分步缩合策略:首先通过亚胺缩合连接嘧啶与吲哚模块,再经酰胺键形成引入邻苯二甲酰亚胺单元。二维核磁相关谱(COSY)证实最终产物中E式构型占比超过95%,这归因于缩合过程中分子内氢键的立体导向作用。
表1 模块化合成关键参数比较
| 反应步骤 | 催化剂 | 溶剂 | 温度(℃) | 产率(%) |
|---|---|---|---|---|
| 嘧啶胺基化 | 无 | DMF | 80 | 89 |
| 吲哚C3乙胺化 | Cu(OTf)₂ | 甲苯 | 60 | 76 |
| 邻苯二甲酰亚胺化 | K₂CO₃ | THF | 回流 | 82 |
| 亚胺缩合 | AcOH | 乙醇 | 25 | 68 |
吲哚C3位区域选择性功能化
该分子的合成关键之一在于实现吲哚环C3位的精准乙胺基功能化。研究揭示溶剂极性对区域选择性具有决定性影响:在四氢呋喃中,Cu(III)中间体优先稳定C3位过渡态,而甲苯溶剂通过π-π堆积作用促使酸催化下的C3-芳基向C2位迁移。
密度泛函理论计算表明,当使用P(O)tBu₂作为导向基时,C3位活化能垒较C2位降低12.4 kJ/mol。该辅助基通过氧原子与铜中心配位,形成六元环过渡态,从而锁定C3位反应特异性。反应进程监测显示,在0-2小时区间内C3位产物占比达93%,延长反应时间至6小时会引发5%的C2位副产物生成。
立体电子效应调控 方面,乙胺侧链的引入采用"预功能化-偶联"策略。将2-溴乙胺盐酸盐与吲哚C3位直接偶联时,副反应率达35%;而改用烯丙胺进行Buchwald-Hartwig偶联后,经臭氧裂解还原可得到目标乙胺结构,将副反应控制在8%以内。该路径的优化使最终产物的HPLC纯度从82%提升至97%。
化学选择性脒键形成策略
分子中心的脒键(-N=C-N-)构建面临氨基保护与还原敏感性的双重挑战。研究团队开发了生物催化还原新方法:使用萝卜过氧化物酶选择性还原氨基氧膦中间体,在pH 7.0缓冲液中实现92%转化率,且未观测到邻苯二甲酰亚胺基团的水解。
与传统化学还原法相比,该生物催化策略具有显著优势:
关键中间体2-(1H-吲哚-3-基)乙基氨基氧膦的合成采用分步保护策略:首先用Boc保护伯胺,再经磷酰化引入氧膦基团。31P NMR追踪显示,该步骤的化学选择性达99:1,未检测到双磷酰化副产物。脱保护阶段采用酸性离子交换树脂,避免强酸条件导致的分子降解。
表2 脒键形成方法比较
| 方法 | 催化剂 | 条件 | 产率(%) | 选择性 |
|---|---|---|---|---|
| 生物催化还原 | 萝卜过氧化物酶 | pH 7.0, 25°C | 92 | >99% |
| 锌粉还原 | Zn/HCl | 乙醇回流 | 78 | 87% |
| 催化氢化 | Pd/C, H₂ | 50 psi, 40°C | 85 | 93% |
Properties
Molecular Formula |
C27H25N7O3 |
|---|---|
Molecular Weight |
495.5 g/mol |
IUPAC Name |
N-[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(1H-indol-3-yl)ethyl]carbamimidoyl]-2-(1,3-dioxoisoindol-2-yl)acetamide |
InChI |
InChI=1S/C27H25N7O3/c1-16-13-17(2)31-27(30-16)33-26(28-12-11-18-14-29-22-10-6-5-7-19(18)22)32-23(35)15-34-24(36)20-8-3-4-9-21(20)25(34)37/h3-10,13-14,29H,11-12,15H2,1-2H3,(H2,28,30,31,32,33,35) |
InChI Key |
UOPJUZUBSWMGHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=CC=CC=C32)NC(=O)CN4C(=O)C5=CC=CC=C5C4=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Ring: Starting with a suitable precursor, the pyrimidine ring is synthesized through a series of condensation reactions.
Indole Moiety Introduction: The indole group is introduced via electrophilic substitution reactions.
Coupling Reactions: The pyrimidine and indole intermediates are coupled using amide bond formation techniques.
Final Assembly: The isoindoline-1,3-dione group is attached through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Research indicates that this compound exhibits diverse biological activities:
-
Anticancer Properties :
- Preliminary studies suggest that derivatives of this compound can selectively inhibit the growth of various cancer cell lines. For instance, compounds with similar structures have shown cytotoxic effects against human breast cancer cells with IC50 values in the low micromolar range. These findings highlight its potential as a lead compound for developing new anticancer agents .
-
Antimicrobial Activity :
- The compound has demonstrated significant antimicrobial properties against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds has been reported as low as 256 µg/mL . This suggests its potential use in treating bacterial infections.
-
Enzyme Inhibition :
- It may act as an inhibitor of specific enzymes involved in metabolic pathways associated with disease progression. For example, studies have indicated that similar molecules can inhibit acetylcholinesterase, which is relevant in neurodegenerative diseases like Alzheimer's.
Case Studies
Several studies have investigated the applications of similar compounds:
- Anticancer Studies : A study published in Molecules evaluated the anticancer activity of various indole-pyrimidine derivatives. Results indicated that certain derivatives exhibited potent antiproliferative effects against multiple cancer cell lines, suggesting a promising avenue for further research into this class of compounds .
- Antimicrobial Evaluation : Research highlighted in Molbank demonstrated that newly synthesized indole-pyrimidine derivatives showed moderate antimicrobial activity against Gram-positive and Gram-negative bacteria. The study emphasized the need for further optimization to enhance efficacy .
Mechanism of Action
The mechanism of action of N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Structural Variations
The target compound shares structural similarities with derivatives reported in and , differing primarily in substituents on the indole ring and acetamide side chain. Below is a comparative analysis:
Impact of Substituents
- Indole Modifications : Fluorination (e.g., 5-fluoro in 907972-56-9) may enhance lipophilicity and receptor affinity, as seen in other fluorinated pharmaceuticals .
- Acetamide Side Chain: The 1,3-dioxo-isoindol-2-yl group in the target compound introduces two ketone groups, likely improving hydrogen-bonding capacity compared to sulfur-linked analogs (e.g., pyrimidinylsulfanyl in ) . Triazolylthio () and quinolinyloxy () substituents suggest divergent electronic profiles and metabolic pathways.
Physicochemical Properties
- Molecular Weight : The target compound’s higher molecular weight (~520 vs. 478.5 in analogs) may affect bioavailability, necessitating formulation optimization.
- Solubility : The phthalimide-like group in the target compound could enhance aqueous solubility compared to sulfur-containing analogs, though experimental data are needed .
Biological Activity
N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide is a complex organic compound that has garnered attention for its diverse biological activities. This article presents an in-depth analysis of its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is , and it has a molecular weight of 490.6 g/mol. Its structure features multiple functional groups including pyrimidine, indole, and isoindole moieties that contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C24H26N8O2 |
| Molecular Weight | 490.6 g/mol |
| CAS Number | 924875-74-1 |
| IUPAC Name | This compound |
Antibacterial Activity
Recent studies have highlighted the compound's potential as an antibacterial agent. It has demonstrated significant activity against various Gram-positive and Gram-negative bacteria. For instance:
- Minimum Inhibitory Concentration (MIC) values indicate that the compound exhibits potent antibacterial effects, outperforming some established antibiotics.
- Staphylococcus aureus : MIC of 15.625–62.5 μM.
- Enterococcus faecalis : MIC of 62.5–125 μM.
The mechanism of action appears to involve the inhibition of protein synthesis and disruption of nucleic acid synthesis pathways, leading to bactericidal effects on bacterial cells .
Antifungal Activity
The compound also exhibits antifungal properties against various fungal strains. In particular:
- It showed a reduction in biofilm formation by Candida albicans , with a biofilm inhibition percentage of up to 75%, indicating its potential utility in treating fungal infections resistant to conventional therapies .
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Preliminary studies have indicated:
- Cell Viability Assays : The compound reduces cell viability in several cancer cell lines.
- Mechanisms : It may induce apoptosis via caspase activation pathways and inhibit key signaling pathways involved in tumor growth .
Case Study 1: Antibacterial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of similar compounds derived from pyrimidine and indole scaffolds against MRSA (Methicillin-resistant Staphylococcus aureus). The results indicated that modifications in the side chains significantly enhanced antibacterial activity .
Case Study 2: Antifungal Activity
In a comparative study on antifungal agents, this compound was tested against fluconazole for efficacy against C. albicans biofilms. The results demonstrated superior performance in biofilm inhibition compared to fluconazole, suggesting its potential as a novel antifungal agent .
Q & A
Q. How can reaction conditions be optimized for synthesizing this compound while minimizing isomerization?
Methodological Answer:
- Use controlled temperatures (e.g., 0–5°C for exothermic steps) and inert atmospheres (N₂/Ar) to prevent side reactions.
- Adjust pH to stabilize intermediates (e.g., weakly acidic conditions for amine coupling).
- Monitor reaction progress via TLC/HPLC to isolate the desired E-isomer early, as isomerization can occur under prolonged heating .
Q. What analytical techniques are critical for confirming structural integrity and purity?
Methodological Answer:
- NMR Spectroscopy : Use ¹H/¹³C NMR to verify substitution patterns (e.g., pyrimidine protons at δ 6.5–8.5 ppm, indole NH at δ ~10 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ with <2 ppm error).
- X-ray Crystallography (if crystals form): Resolve 3D conformation and hydrogen-bonding networks .
Q. What assays are recommended for preliminary biological activity screening?
Methodological Answer:
- Antimicrobial : Broth microdilution assays (MIC determination against Gram+/Gram– bacteria, fungi).
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases linked to disease pathways .
Q. How can purification challenges due to polar functional groups be addressed?
Methodological Answer:
- Use gradient elution in column chromatography (silica gel, hexane/EtOAc to CH₂Cl₂/MeOH).
- Recrystallize from DMSO/H₂O mixtures to remove hydrophilic impurities.
- Employ preparative HPLC with C18 columns for final polishing .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with improved target binding?
Methodological Answer:
- Perform density functional theory (DFT) to model electronic properties (e.g., HOMO/LUMO energies) and predict reactive sites .
- Use molecular docking (AutoDock Vina, Schrödinger) to simulate interactions with biological targets (e.g., ATP-binding pockets in kinases) .
- Validate predictions with molecular dynamics (MD) simulations (NAMD/GROMACS) to assess binding stability over time .
Q. What strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
- Compare assay conditions (e.g., cell line variability, serum concentration in media).
- Re-evaluate compound stability under experimental settings (e.g., degradation in PBS/DMSO via LC-MS).
- Conduct meta-analysis of dose-response curves to identify outliers or non-linear trends .
Q. How do non-covalent interactions influence crystallization and supramolecular assembly?
Methodological Answer:
Q. What experimental approaches elucidate the impact of isomerism on pharmacological activity?
Methodological Answer:
- Synthesize E/Z isomers separately (e.g., via stereoselective imine formation) .
- Compare isomer activities in time-resolved bioassays (e.g., kinase inhibition kinetics).
- Use circular dichroism (CD) to correlate stereochemistry with target binding .
Q. How can structure-activity relationships (SARs) be systematically explored for this scaffold?
Methodological Answer:
- Design a library of analogs with substitutions at key positions:
- Pyrimidine ring : Vary methyl groups to ethyl/halogens.
- Indole moiety : Introduce electron-withdrawing groups (NO₂, Cl) at C5.
- Acetamide linker : Replace isoindole-1,3-dione with phthalimide or succinimide.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
